Cas no 79607-22-0 (Ethyl 6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate)

Ethyl 6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate structure
79607-22-0 structure
상품 이름:Ethyl 6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate
CAS 번호:79607-22-0
MF:C12H10ClNO3
메가와트:251.665702342987
MDL:MFCD01847816
CID:1025681
PubChem ID:718113

Ethyl 6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate 화학적 및 물리적 성질

이름 및 식별자

    • Ethyl 6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate
    • ethyl 6-chloro-1,4-dihydro-4-oxoquinoline-3-carboxylate
    • Ethyl 6-chloro-4-hydroxyquinoline-3-carboxylate
    • Ethyl 6-chloro-4-oxo-1,4-dihydro-3-quinolinecarboxylate
    • Ethyl-6-chloro-4-oxo-14-dihydroquinoline-3-carboxylate
    • 2-Chloro-6-ethoxycarbonyl-pyridine
    • 6-chloro-3-ethoxycarbonyl-4(1H)-quinolone
    • 6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid ethyl ester
    • 6-chloro-p
    • 6-chloropyridine-2-carboxylic acid ethyl ester
    • ACMC-209fib
    • AG-A-89878
    • AG-E-55406
    • ANW-24369
    • CTK4E6052
    • Ethyl 6-chloropicolinate
    • ethyl 6-chloro-pyridine-2-carboxylate
    • PubChem17513
    • 6-Chloro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid ethyl ester
    • A866636
    • 70271-77-1
    • ethyl 6-chloro-4-hydroxy-3-quinolinecarboxylate
    • AB04303
    • SR-01000425944-1
    • Maybridge1_003209
    • BB 0222257
    • CS-0096374
    • AMY27059
    • 79607-22-0
    • CHEMBL568918
    • SR-01000530466
    • CCG-105903
    • 5J-026
    • SR-01000530466-1
    • AKOS002317051
    • SB71246
    • ethyl 6-chloro-4-hydroxy-3-quinoline-carboxylate
    • SCHEMBL10991178
    • SR-01000425944
    • 6-chloro-4-hydroxyquinoline-3-carboxylic acid, ethyl ester
    • MFCD01847816
    • AB00100096-01
    • J-650143
    • ABZXBXREXPKTCN-UHFFFAOYSA-N
    • 6-Chloro-4-hydroxyquinoline-3-carboxylic acid ethyl ester
    • SC4415
    • ethyl 6-chloro-4-oxo-1H-quinoline-3-carboxylate
    • DTXSID30990485
    • HMS1609F06
    • 6-Chloro-4-hydroxy-quinoline-3-carboxylic acid ethyl ester
    • HMS550J19
    • 6-CHLORO-4-HYDROXY-QUINOLINE-3-CARBOXYLIC ACID ETHYL ESTER
    • Oprea1_373223
    • Oprea1_851756
    • FT-0641282
    • Oprea1_746353
    • Ethyl-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate
    • SCHEMBL1366633
    • AKOS000605906
    • MFCD00173342
    • STK151296
    • Ethyl6-chloro-4-hydroxyquinoline-3-carboxylate
    • DB-055397
    • STK036738
    • BBL028327
    • DB-360537
    • MDL: MFCD01847816
    • 인치: 1S/C12H10ClNO3/c1-2-17-12(16)9-6-14-10-4-3-7(13)5-8(10)11(9)15/h3-6H,2H2,1H3,(H,14,15)
    • InChIKey: ABZXBXREXPKTCN-UHFFFAOYSA-N
    • 미소: O=C(C1C(=O)C2C(=CC=C(C=2)Cl)NC=1)OCC

계산된 속성

  • 정밀분자량: 251.0349209g/mol
  • 동위원소 질량: 251.0349209g/mol
  • 동위원소 원자 수량: 0
  • 수소 결합 공급체 수량: 1
  • 수소 결합 수용체 수량: 4
  • 중원자 수량: 17
  • 회전 가능한 화학 키 수량: 3
  • 복잡도: 367
  • 총 키 단위 수량: 1
  • 원자 구조의 중심 수량을 확정하다.: 0
  • 불확정 원자 입체 중심 수량: 0
  • 화학 키 입체 구조의 중심 수량을 확정하다.: 0
  • 불확정 화학 키 입체 중심 수량: 0
  • 소수점 매개변수 계산 참조값(XlogP): 2.6
  • 토폴로지 분자 극성 표면적: 55.4Ų

실험적 성질

  • 밀도: 1.351

Ethyl 6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate 가격추가 >>

기업 No. 상품 이름 Cas No. 순결 사양 가격 업데이트 시간 문의
Chemenu
CM128875-1g
ethyl 6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate
79607-22-0 95%
1g
$356 2021-08-05
Chemenu
CM128875-250mg
ethyl 6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate
79607-22-0 95%
250mg
$110 2024-07-23
A2B Chem LLC
AE01412-5g
Ethyl 6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate
79607-22-0 98%
5g
$66.00 2024-04-19
A2B Chem LLC
AE01412-10g
Ethyl 6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate
79607-22-0 98%
10g
$123.00 2024-04-19
1PlusChem
1P008MCK-1g
Ethyl 6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate
79607-22-0 98%
1g
$33.00 2025-02-24
1PlusChem
1P008MCK-25g
Ethyl 6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate
79607-22-0 98%
25g
$222.00 2025-02-24
eNovation Chemicals LLC
Y1253379-1g
Ethyl 6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate
79607-22-0 98%
1g
$480 2025-03-01
Chemenu
CM128875-1g
ethyl 6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate
79607-22-0 95%
1g
$274 2024-07-23
eNovation Chemicals LLC
Y1253379-250mg
Ethyl 6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate
79607-22-0 98%
250mg
$250 2024-06-07
eNovation Chemicals LLC
Y1253379-1g
Ethyl 6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate
79607-22-0 98%
1g
$480 2024-06-07

Ethyl 6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate 합성 방법

합성회로 1

반응 조건
1.1 Solvents: Diphenyl ether ;  30 min, reflux
참조
Synthesis, cytotoxicity and mechanistic evaluation of 4-oxoquinoline-3-carboxamide derivatives: finding new potential anticancer drugs
Forezi, Luana da S. M.; Tolentino, Nathalia M. C.; de Souza, Alessandra M. T.; Castro, Helena C.; Montenegro, Raquel C.; et al, Molecules, 2014, 19(5), 6651-6670

합성회로 2

반응 조건
1.1 Solvents: 1,1′-Biphenyl, mixt. with 1,1′-oxybis[benzene] ;  reflux
참조
Synthesis and anti-HSV-1 activity of quinolonic acyclovir analogs
Lucero, Bianca d'A.; Gomes, Claudia Regina B.; Frugulhetti, Izabel Christina de P. P.; Faro, Leticia V.; Alvarenga, Lise; et al, Bioorganic & Medicinal Chemistry Letters, 2006, 16(4), 1010-1013

합성회로 3

반응 조건
1.1 Solvents: Ethanol ;  3 h, reflux
1.2 Solvents: Diphenyl ether ;  2 h, reflux
참조
3-(Benzo[d]thiazol-2-yl)-4-aminoquinoline derivatives as novel scaffold topoisomerase I inhibitor via DNA intercalation: design, synthesis, and antitumor activities
Yuan, Jing-Mei; Chen, Nan-Ying; Liao, Hao-Ran; Zhang, Guo-Hai; Li, Xiao-Juan; et al, New Journal of Chemistry, 2020, 44(26), 11203-11214

합성회로 4

반응 조건
참조
Microwave assisted Gould-Jacob reaction: Synthesis of 4-quinolones under solvent free conditions
Dave, Chaitanya G.; Joshipura, Hardik M., Indian Journal of Chemistry, 2002, (3), 650-652

합성회로 5

반응 조건
1.1 Solvents: Diphenyl ether ;  2 h, 240 - 250 °C
참조
A green and efficient synthetic methodology towards the synthesis of 1-allyl-6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxamide derivatives
Gill, Muhammad Shoaib Ali; Azzman, Nursyuhada; Hassan, Sharifah Syed; Shah, Syed Adnan Ali; Ahemad, Nafees, BMC Chemistry, 2022, 16(1),

합성회로 6

반응 조건
1.1 Solvents: Ethanol ;  2 h, reflux
1.2 Solvents: 1,1′-Biphenyl, mixt. with 1,1′-oxybis[benzene] ;  30 min, reflux
참조
Synthesis and anti-HSV-1 Activity of 1,4-dihydro-4-oxoquinoline Ribonucleosides
Canuto, Carla Veronica B. dos S.; Gomes, Claudia R. B.; Marques, Isakelly P.; Faro, Leticia V.; Santos, Fernanda da Costa; et al, Letters in Drug Design & Discovery, 2007, 4(6), 404-409

합성회로 7

반응 조건
1.1 Solvents: Diphenyl ether ;  2 h, reflux
참조
Design, synthesis and 2D QSAR study of novel pyridine and quinolone hydrazone derivatives as potential antimicrobial and antitubercular agents
Abdelrahman, Mohamed A.; Salama, Ismail; Gomaa, Mohamed S.; Elaasser, Mahmoud M.; Abdel-Aziz, Marwa M.; et al, European Journal of Medicinal Chemistry, 2017, 138, 698-714

합성회로 8

반응 조건
1.1 Solvents: Diphenyl ether ;  1 h, reflux
참조
Pharmacomodulations around the 4-Oxo-1,4-dihydroquinoline-3-carboxamides, a Class of Potent CB2-Selective Cannabinoid Receptor Ligands: Consequences in Receptor Affinity and Functionality
Stern, Eric; Muccioli, Giulio G.; Bosier, Barbara; Hamtiaux, Laurie; Millet, Regis; et al, Journal of Medicinal Chemistry, 2007, 50(22), 5471-5484

합성회로 9

반응 조건
1.1 24 h, 130 °C
1.2 Reagents: Diphenyl ether ;  45 min, reflux
참조
Three-Component One-Pot Approach to Highly Efficient and Sustainable Synthesis of the Functionalized Quinolones via Linear/Branched Domino Protocols, Key Synthetic Methods for the Floxacin of Quinolone Drugs
Bai, Hairui; Liu, Fujun; Wang, Xiaojing; Wang, Ping; Huang, Chao, ACS Omega, 2018, 3(9), 11233-11251

합성회로 10

반응 조건
1.1 Solvents: Diphenyl ether ;  rt → reflux; reflux; 5 min, reflux; 2 h, reflux; reflux → rt
참조
Preparation of 4-quinolinone and 1,4-benzothiazine derivatives as sedatives and hypnotics
, China, , ,

합성회로 11

반응 조건
1.1 Solvents: Diphenyl ether ;  1 min, 80 °C; 2 min, 240 °C
참조
Microwave assisted synthesis of ethyl quinolon-4-one-3-carboxylates and hydrolysis to quinolon-4-one-3-carboxylic acids
Malvacio, Ivana; Vera, D. Mariano A.; Moyano, Elizabeth L., Current Microwave Chemistry, 2014, 1(1), 52-58

합성회로 12

반응 조건
1.1 Solvents: Diphenyl ether ;  275 °C
참조
4-oxoquinoline-3-carboxamide acyclonucleoside phosphonates hybrids: Human MCF-7 breast cancer cell death induction by oxidative stress-promoting and in silico ADMET studies
Machado, Thayna R. ; Faro, Leticia V.; Mello, Angelica L. do Nascimento; Silva, David de O.; Abrahim-Vieira, Barbara de A.; et al, Journal of Molecular Structure, 2023, 1276,

합성회로 13

반응 조건
1.1 Solvents: Diphenyl ether ;  250 °C
참조
Quinolone-N-acylhydrazone hybrids as potent Zika and Chikungunya virus inhibitors
Marra, Roberta K. F.; Kummerle, Arthur E.; Guedes, Guilherme P.; Barros, Caroline de S.; Gomes, Rafaela S. P.; et al, Bioorganic & Medicinal Chemistry Letters, 2020, 30(2),

합성회로 14

반응 조건
1.1 1 h, 120 °C; 120 °C → rt
1.2 Reagents: Methanesulfonic acid, mixt. with phosphorus oxide (P2O5) ;  1 h, 130 °C; 130 °C → rt
1.3 Reagents: Sodium bicarbonate Solvents: Water ;  rt
참조
Conjugate Addition Routes to 2-Alkyl-2,3-dihydroquinolin-4(1H)-ones and 2-Alkyl-4-hydroxy-1,2-dihydroquinoline-3-carboxylates
Kingsbury, Alex; Brough, Steve; McCarthy, Antonio Pedrina; Lewis, William; Woodward, Simon, European Journal of Inorganic Chemistry, 2020, 2020(11-12), 1011-1017

Ethyl 6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate Raw materials

Ethyl 6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate Preparation Products

추천 기사

추천 공급업체
Amadis Chemical Company Limited
(CAS:79607-22-0)Ethyl 6-chloro-4-oxo-1,4-dihydroquinoline-3-carboxylate
A864836
순결:99%
재다:1g
가격 ($):222.0